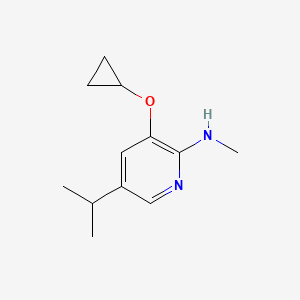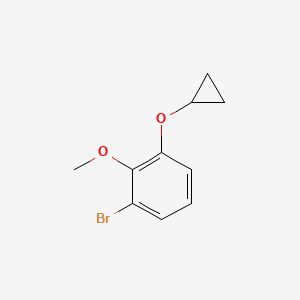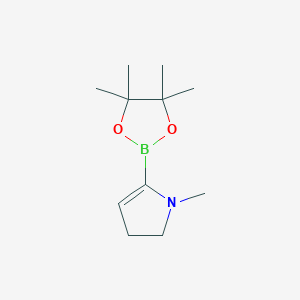![molecular formula C9H9NO5 B14837276 [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a pyridine derivative with a hydroxyl group at the 6th position, a methoxycarbonyl group at the 4th position, and an acetic acid moiety attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.
Functional Group Introduction: The hydroxyl group is introduced at the 6th position through selective hydroxylation reactions.
Methoxycarbonylation: The methoxycarbonyl group is introduced at the 4th position using esterification reactions.
Acetic Acid Attachment: The acetic acid moiety is attached to the 2nd position through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxycarbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and aldehydes.
科学的研究の応用
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of functionalized polymers.
作用機序
The mechanism of action of [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
[5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl]-acetic acid: This compound has similar structural features but differs in the position and type of substituents.
[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-yl]boronic acid: This compound has a boronic acid group instead of an acetic acid moiety.
Uniqueness
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxycarbonyl, and acetic acid groups makes it a versatile compound for various applications.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
2-(4-methoxycarbonyl-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)5-2-6(4-8(12)13)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11)(H,12,13) |
InChIキー |
XOKKRUOXFXLGGZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=O)NC(=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















